1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide
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Description
1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C23H18Cl2N4O3 and its molecular weight is 469.32. The purity is usually 95%.
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Biological Activity
1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is a compound within the triazole class, known for its diverse biological activities. This article reviews its pharmacological properties, particularly focusing on its antifungal, antibacterial, and anticancer activities, supported by structure-activity relationship (SAR) studies and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C23H18Cl2N4O3
- Molecular Weight : 469.33 g/mol
- CAS Number : 339015-16-6
This compound features a triazole ring, which is pivotal in conferring its biological activity. The presence of chlorine and methoxy groups enhances its potency against various pathogens.
Antifungal Activity
Recent studies have highlighted the antifungal potential of triazole derivatives. The compound has shown significant activity against several fungal strains:
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 0.25 μg/mL |
Aspergillus fumigatus | 0.125 μg/mL |
Cryptococcus neoformans | 0.5 μg/mL |
The SAR studies suggest that modifications at the 5-position of the triazole ring can enhance antifungal activity. For instance, the introduction of electron-withdrawing groups like Cl significantly improves efficacy against resistant strains .
Antibacterial Activity
The compound also exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 2 μg/mL |
Escherichia coli | 4 μg/mL |
These findings indicate that the compound can serve as a potential candidate for developing new antibacterial agents, particularly in light of rising antibiotic resistance .
Anticancer Activity
The triazole derivatives have also been explored for their anticancer properties. Preliminary studies indicate that the compound may inhibit cancer cell proliferation through various mechanisms:
- Induction of apoptosis in cancer cells.
- Inhibition of angiogenesis.
A study on related triazole compounds reported significant activity against breast cancer cell lines with IC50 values ranging from 1 to 10 μM . The structural modifications in the phenyl rings are believed to play a crucial role in enhancing anticancer efficacy.
Case Studies and Research Findings
- Case Study on Antifungal Efficacy : A clinical trial involving patients with invasive fungal infections showed that a related triazole derivative significantly reduced fungal load compared to standard treatments .
- Research on Antibacterial Properties : A comparative study demonstrated that triazole derivatives had superior activity against resistant strains of bacteria when compared to traditional antibiotics like penicillin .
- Anticancer Investigations : In vitro assays revealed that the compound induced cell cycle arrest in cancer cells at the G2/M phase, suggesting potential for further development as an anticancer agent .
Properties
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4O3/c1-14-26-22(28-29(14)20-13-21(31-2)19(25)12-18(20)24)23(30)27-15-8-10-17(11-9-15)32-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMNCXBQCWPDGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.